molecular formula C15H11N3 B4308826 7-methyl-6H-indolo[2,3-b]quinoxaline

7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4308826
M. Wt: 233.27 g/mol
InChI Key: VQHJGAGABUJRIO-UHFFFAOYSA-N
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Description

7-methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.095297364 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Interferon Inducing Properties

7-methyl-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their antiviral activities and ability to induce interferon. Shibinskaya et al. (2010) synthesized a series of these compounds and found them to be effective interferon inducers with potent antiviral properties, especially the morpholine and 4-methyl-piperidine derivatives, which were the most active antivirals and least cytotoxic in their series (Shibinskaya et al., 2010).

DNA Intercalation and Pharmacological Activities

The mechanism of pharmacological action of 6H-indolo[2,3-b]quinoxaline compounds, including 7-methyl derivatives, predominantly involves DNA intercalation. Moorthy et al. (2013) discussed the thermal stability of the DNA complex with these compounds, which plays a crucial role in their anticancer and antiviral activities. They highlighted the importance of substituents and side chains for the effectiveness of these derivatives (Moorthy et al., 2013).

Synthesis and Chemical Reactions

The synthesis and various chemical reactions of 6H-indolo[2,3-b]quinoxalines, including methyl-substituted derivatives, have been explored by Shulga & Shulga (2020). Their work involved creating quaternary salts and analyzing the compounds through IR, NMR spectra, and elemental analyses, providing insight into the chemical properties and potential applications of these compounds (Shulga & Shulga, 2020).

Cytotoxicity and DNA Topoisomerase II Inhibition

Peczyńska-Czoch et al. (1994) studied the relationship between the physicochemical and biological activities of indolo[2,3-b]quinolines, including their cytotoxicity, antimicrobial activity, and ability to induce DNA cleavage in vitro. This research is significant for understanding the potential therapeutic applications of these compounds, including their role in inhibiting topoisomerase II (Peczyńska-Czoch et al., 1994).

Optical Properties and Theoretical Investigations

The optical properties and theoretical investigations of triarylamines based on 6H-indolo[2,3-b]quinoxaline have been explored by Thomas & Tyagi (2010). Their work focused on the influence of peripheral amines on the electronic absorption spectra of these compounds, providing valuable insights for potential applications in fields like photonics and materials science (Thomas & Tyagi, 2010).

Future Directions

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

Properties

IUPAC Name

7-methyl-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-9-5-4-6-10-13(9)18-15-14(10)16-11-7-2-3-8-12(11)17-15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJGAGABUJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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